molecular formula C17H18ClN3O2 B6451342 3-chloro-4-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methoxy}pyridine CAS No. 2548975-68-2

3-chloro-4-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methoxy}pyridine

Cat. No.: B6451342
CAS No.: 2548975-68-2
M. Wt: 331.8 g/mol
InChI Key: QYUPRZBIVOIQFJ-UHFFFAOYSA-N
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Description

3-chloro-4-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methoxy}pyridine is a chemical compound of significant interest in early-stage drug discovery and biochemical research. It belongs to a class of 3-(piperidin-4-ylmethoxy)pyridine containing compounds that have been identified as potent, competitive, and reversible inhibitors of Lysine Specific Demethylase 1 (LSD1) . LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that regulates gene expression by demethylating histone H3 lysine 4 (H3K4), and its overexpression is implicated in certain cancers, including some leukemias and solid tumors . Research into this chemical scaffold has demonstrated that such inhibitors can effectively increase cellular H3K4 methylation levels and selectively inhibit the proliferation of malignant cells while showing negligible effects on normal cells, highlighting their potential as a therapeutic strategy . The molecular structure of this compound, which integrates a pyridine-carbonyl linked piperidine moiety, is designed to mimic key interactions within the substrate-binding pocket of LSD1, potentially contributing to high enzyme selectivity over related targets like monoamine oxidases . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O2/c18-15-11-20-8-3-16(15)23-12-13-4-9-21(10-5-13)17(22)14-1-6-19-7-2-14/h1-3,6-8,11,13H,4-5,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYUPRZBIVOIQFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=C(C=NC=C2)Cl)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Chloro-4-Hydroxypyridine

The starting material, 3-chloro-4-hydroxypyridine, is typically prepared via chlorination of 4-hydroxypyridine using phosphorus oxychloride (POCl₃) under reflux conditions. A study demonstrated that adding catalytic dimethylformamide (DMF) increases chlorination efficiency, achieving yields of 82–85%. Alternative methods include:

  • Direct hydroxylation : Using hydrogen peroxide in acetic acid (yield: 68%)

  • Halogen exchange : Reacting 3-bromo-4-hydroxypyridine with CuCl in HCl (yield: 74%)

Preparation of Piperidin-4-ylmethanol Derivatives

Piperidin-4-ylmethanol is synthesized through a three-step sequence:

Step 1: N-Boc Protection

Piperidin-4-ylmethanol is protected using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) as a catalyst. This achieves >95% protection efficiency while preserving the alcohol functionality.

Step 2: Methoxy Group Introduction

The protected piperidine undergoes nucleophilic substitution with 3-chloro-4-hydroxypyridine under Mitsunobu conditions:

  • Reagents: Triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD)

  • Solvent: Anhydrous THF

  • Temperature: 0°C to room temperature

  • Yield: 78–82%

Acylation with Pyridine-4-Carbonyl Chloride

The final acylation step employs pyridine-4-carbonyl chloride, generated in situ from pyridine-4-carboxylic acid using thionyl chloride (SOCl₂). Reaction conditions:

ParameterOptimal ValueImpact on Yield
BaseTriethylamine (TEA)Neutralizes HCl byproducts
SolventDichloromethane (DCM)Enhances acyl chloride stability
Temperature0°C → RTMinimizes side reactions
Molar Ratio (Piperidine:Acyl chloride)1:1.2Ensures complete reaction

Under these conditions, the reaction achieves 65–70% yield, with purification via flash chromatography (SiO₂, ethyl acetate/hexane 3:7).

Optimization Strategies for Improved Efficiency

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate the acylation step:

  • Time reduction : From 12 hours (conventional) to 20 minutes

  • Yield improvement : 78% vs. 65% conventional

  • Conditions : 100°C, 300 W, DCM as solvent

Catalytic System Enhancements

Palladium-catalyzed coupling has been explored for intermediate synthesis:

Suzuki-Miyaura Cross-Coupling

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃

  • Solvent: DME/H₂O (4:1)

  • Yield: 85% for biphenyl intermediates

Purification and Characterization

Chromatographic Techniques

Critical purification steps include:

StepTechniqueEluent SystemPurity Achieved
Boc DeprotectionFlash ChromatographyCH₂Cl₂/MeOH (95:5)>98%
Final CompoundPreparative HPLCAcetonitrile/H₂O (0.1% TFA)99.5%

Spectroscopic Characterization Data

¹H NMR (500 MHz, DMSO-d6)

  • δ 8.51 (d, J=5.1 Hz, 2H, Py-H)

  • δ 7.89 (d, J=5.1 Hz, 2H, Py-H)

  • δ 4.12 (s, 2H, OCH₂)

  • δ 3.72–3.68 (m, 4H, Piperidine-H)

HRMS (ESI-TOF)

  • m/z [M+H]⁺ Calculated: 331.1182

  • Found: 331.1185

Challenges and Mitigation Strategies

Stereochemical Control

The piperidine ring introduces potential stereoisomerism. Solutions include:

  • Chiral Auxiliaries : Use of (R)-BINOL derivatives to enforce desired configurations

  • Enzymatic Resolution : Lipase-mediated separation of enantiomers (ee >99%)

Hygroscopicity Management

The intermediate Boc-protected piperidine absorbs moisture rapidly, necessitating:

  • Storage under argon atmosphere

  • Use of molecular sieves (4Å) during reactions

Scalability and Industrial Applications

A pilot-scale synthesis (500 g batch) demonstrated:

MetricLaboratory ScalePilot Scale
Overall Yield28%34%
Purity99.5%99.2%
Process Mass Intensity (PMI)8664

Key scale-up modifications:

  • Continuous flow hydrogenation for piperidine reduction

  • Mechanochemical grinding for coupling steps

Emerging Synthetic Technologies

Photoredox Catalysis

Recent studies applied iridium-based photocatalysts for C–O bond formation:

  • Catalyst: [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆

  • Light Source: 450 nm LEDs

  • Yield Improvement: 12% over traditional methods

Electrochemical Methods

Anodic oxidation of piperidine derivatives reduces reliance on stoichiometric oxidants:

  • Cell Potential: +1.2 V vs Ag/AgCl

  • Solvent: Acetonitrile/H₂O (9:1)

  • Faradaic Efficiency: 89%

ParameterConventional MethodImproved Method
E-Factor8632
Process Temperature110°C65°C
Hazardous Waste12 L/kg4.8 L/kg

Improvements include replacing POCl₃ with mechanochemical chlorination and using bio-based solvents .

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions:

    Oxidation and Reduction: The piperidine ring can be oxidized to form N-oxides or reduced to form secondary amines.

    Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like DMF (dimethylformamide).

    Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) for forming N-oxides.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products

    Substitution Products: Various substituted pyridines depending on the nucleophile used.

    Oxidation Products: N-oxides of the piperidine ring.

    Hydrolysis Products: Carboxylic acids and alcohols.

Scientific Research Applications

Pharmaceutical Applications

1.1. Receptor Modulation

The compound is primarily noted for its role in modulating various receptors, particularly in the context of neuropharmacology. It has been studied for its effects on the serotonin 5-HT1A receptor, where modifications to its structure have shown enhanced agonistic activity. Research indicates that specific substitutions on the piperidine ring can significantly influence binding affinity and selectivity to these receptors, which is crucial for developing medications targeting mood disorders and anxiety .

1.2. Anticancer Activity

There are indications that derivatives of this compound may exhibit anticancer properties. Compounds that share structural similarities have been linked to the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The exploration of 3-chloro-4-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methoxy}pyridine in this context could lead to the development of novel anticancer agents.

Synthesis of Novel Derivatives

2.1. Structural Variations

The synthesis of derivatives based on 3-chloro-4-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methoxy}pyridine has been a focus of research aimed at enhancing pharmacological properties. By modifying functional groups, researchers can create compounds with improved bioavailability and potency against specific biological targets . For instance, compounds with fluorine substitutions have demonstrated increased efficacy in receptor binding studies.

2.2. Case Studies

Several studies have documented the synthesis and evaluation of derivatives:

CompoundModificationBiological Activity
3-chloro-4-fluorophenyl derivativeFluorine substitution at C-4Enhanced 5-HT1A agonist activity
Piperidinyl derivativesVarious carbonyl substituentsPotential anticancer effects

These case studies highlight the versatility of the compound in generating new entities with desirable pharmacological profiles.

Mechanism of Action

The mechanism by which 3-chloro-4-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methoxy}pyridine exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The compound’s closest analogs involve modifications to the piperidine substituent, pyridine substitution patterns, or linker groups. Key examples include:

Table 1: Structural Comparison of Selected Pyridine-Piperidine Derivatives
Compound Name Molecular Formula Molecular Weight Key Substituents/Features Source
3-Chloro-4-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methoxy}pyridine C₁₈H₁₇ClN₃O₂ 354.8 Chloro (C3), methoxy-piperidinylmethyl (C4), pyridine-4-carbonyl linkage
(1-Methyl-4-piperidinyl)[3-[2-(3-chlorophenyl)ethyl]pyridinyl]methanone C₂₁H₂₂ClN₂O 357.9 3-Chlorophenyl-ethyl (pyridine), methyl-piperidinyl, ketone linker
3-Chloro-4-((1-((2-(trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridine C₁₇H₁₆ClF₃N₂O₄S 436.8 Chloro (C3), sulfonyl-linked trifluoromethoxy-phenyl, piperidinyloxy (C4)
1-(Pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride C₁₁H₁₅ClN₂O₂ 242.7 Pyridin-4-yl-piperidine, carboxylic acid substituent

Notes:

  • Substituent Positioning : The target compound’s 3-chloro and 4-methoxy-piperidinylmethyl groups distinguish it from analogs like , which features a 3-chlorophenyl-ethyl chain on pyridine and a methyl-piperidine.
  • Linker Diversity : The pyridine-4-carbonyl group in the target contrasts with sulfonyl () or carboxylic acid () linkers, impacting electronic properties and binding affinity.

Physicochemical and Pharmacokinetic Properties

Limited data exist for the target compound, but inferences can be drawn from analogs:

  • Molecular Weight : The target (354.8 g/mol) is lighter than the sulfonyl-containing analog (436.8 g/mol, ), suggesting better bioavailability.
  • Metabolic Stability : Piperidine acylation (as in the target and ) may reduce first-pass metabolism compared to free amines (e.g., ) .

Research Findings and Patent Landscape

  • Patent Insights : A 2019 patent () highlights derivatives with variable piperidine substituents (e.g., methyl, ethyl, sulfonyl), emphasizing the target’s pyridine-4-carbonyl group as a unique feature for selective binding.
  • Synthetic Feasibility : Compounds like and are synthesized via nucleophilic substitution or sulfonylation, suggesting analogous routes for the target compound .

Biological Activity

3-Chloro-4-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methoxy}pyridine is a compound of interest due to its potential therapeutic applications and biological activity. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological effects.

Chemical Structure and Properties

The chemical formula of 3-chloro-4-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methoxy}pyridine is C15H17ClN2OC_{15}H_{17}ClN_2O. The compound features a pyridine ring, a piperidine moiety, and a methoxy group, which contribute to its biological activity.

Research indicates that this compound may act as a selective agonist for certain receptors in the central nervous system. Its structural components suggest potential interactions with neurotransmitter systems, particularly those involving dopamine and serotonin receptors.

In Vitro Studies

  • Receptor Binding Affinity :
    • The compound exhibits high selectivity towards serotonin receptors, particularly the 5-HT1A receptor. In vitro assays have shown that it binds with an affinity comparable to known agonists in this class .
    • A study reported that derivatives of similar compounds demonstrated enhanced agonist activity through specific structural modifications, suggesting that the presence of the piperidine ring is crucial for receptor interaction .
  • Cellular Effects :
    • In cellular models, 3-chloro-4-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methoxy}pyridine has been shown to influence signaling pathways associated with neuroprotection and neurogenesis. This includes modulation of phosphoinositide 3-kinase (PI3K) pathways, which are vital for cell survival and growth .

In Vivo Studies

  • Animal Models :
    • In rat models, the compound demonstrated significant effects on behavior consistent with anxiolytic and antidepressant properties. Doses administered orally showed promising results in reducing anxiety-like behaviors in established tests such as the elevated plus maze and forced swim test .
    • Pharmacokinetic studies indicated that the compound has favorable bioavailability and metabolic stability, with a half-life conducive to therapeutic use .

Case Study 1: Neuroprotective Effects

In a controlled study involving neurodegenerative models, 3-chloro-4-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methoxy}pyridine was administered to mice subjected to oxidative stress. Results showed a marked reduction in neuronal cell death compared to controls, implicating its potential as a neuroprotective agent against conditions like Alzheimer's disease.

Case Study 2: Behavioral Impact

A double-blind placebo-controlled trial evaluated the effects of this compound on patients with generalized anxiety disorder. Participants receiving the compound reported significant reductions in anxiety scores compared to those receiving placebo over an eight-week period.

Data Tables

Study Model Dose (mg/kg) Effect Observed Reference
In VitroRat Neurons10Increased cell survival
In VivoMice5Reduced anxiety-like behavior
ClinicalHumansVariesDecreased anxiety scores

Q & A

Q. What analytical methods identify reactive intermediates during synthesis?

  • Methodological Answer : Liquid Chromatography-Mass Spectrometry (LC-MS) tracks intermediates in real-time. and highlight the need for quenching reactive species (e.g., acyl chlorides) immediately after formation to prevent degradation .

Q. Tables for Key Data

Parameter Value/Technique Reference
LSD1 Inhibition (Ki)29 nM (optimized analogs)
MAO-A/B Selectivity>160-fold
Synthetic Purity99% (via column chromatography)
Key Spectral Peaks (IR)1680 cm⁻¹ (C=O stretch)

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